Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a fluorine atom at position 4, a sulfamoyl group linked to a 2,4-dimethoxyphenyl moiety at position 3, and a methyl ester at position 2. This structure combines functional groups that influence its physicochemical properties, such as solubility, stability, and biological activity. The methyl ester group contributes to lipophilicity, which may affect membrane permeability in biological systems.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S2/c1-24-10-7-8-12(13(9-10)25-2)20-28(22,23)17-15-11(19)5-4-6-14(15)27-16(17)18(21)26-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPRCVGIYGKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, identified by its CAS number 932354-43-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16FNO6S2
- Molecular Weight : 425.4511 g/mol
- SMILES Notation : COc1ccc(c(c1)OC)NS(=O)(=O)c1c(sc2c1c(F)ccc2)C(=O)OC
The compound features a benzothiophene core with a sulfamoyl group and methoxy substituents, which contribute to its unique chemical properties and biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been reported that compounds with similar structures show enhanced antibacterial activity compared to traditional antibiotics like ampicillin.
Efficacy Data Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
| Enterobacter cloacae | 0.010 mg/mL | 0.020 mg/mL |
This table summarizes the antibacterial efficacy of the compound against various bacterial strains, indicating that it is particularly effective against Enterobacter cloacae.
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. The most sensitive fungal strain identified was Trichoderma viride, while Aspergillus fumigatus exhibited the highest resistance.
Antifungal Efficacy Data Table
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | 0.060 mg/mL |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Sulfamoyl Group Interaction : This group is known to inhibit enzymes involved in bacterial folic acid synthesis.
- Benzothiophene Core : This structure can interact with cellular membranes and proteins, influencing various signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiophene core can significantly affect its pharmacological profile:
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
- Fluorine Substitution : The fluorine atom contributes to increased potency by enhancing binding affinity to target sites.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- A study on sulfonamide derivatives indicated that modifications in the aromatic ring significantly impacted antibacterial efficacy.
- Another research highlighted the effectiveness of thiophene-based compounds in inhibiting microbial growth, suggesting a broader application for benzothiophene derivatives in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzothiophene derivatives, focusing on substituents, molecular properties, and functional implications.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group provides steric bulk and electron-donating effects, which may enhance binding affinity in enzyme inhibition compared to simpler substituents (e.g., methyl or ethylphenyl in ). Fluorine at position 4 (present in the target and ) likely improves metabolic stability and hydrophobic interactions compared to non-fluorinated analogs like .
Biological Implications :
- The dual methoxy groups in the target compound could enhance solubility in polar solvents compared to alkyl-substituted analogs, as seen in .
- Fluorine’s electronegativity may increase binding specificity in biological targets, as observed in fluorinated agrochemicals like triflusulfuron methyl ester .
Limitations:
- Physical property data (e.g., melting point, solubility) are unavailable for most compounds, limiting direct comparisons.
- Biological activity data are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
